

Investigating the Antibacterial Spectrum of Bromamphenicol: A Technical Guide

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Compound of Interest

Compound Name: *Bromamphenicol*

Cat. No.: *B6595049*

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Abstract

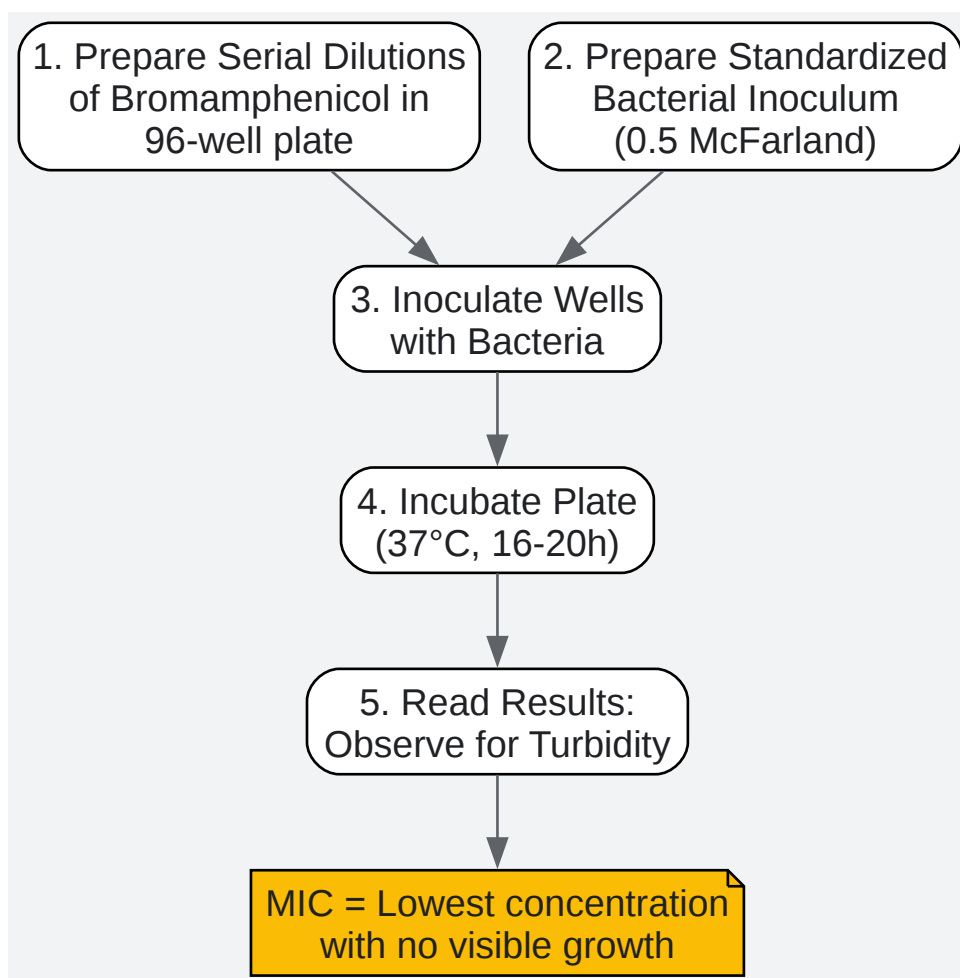
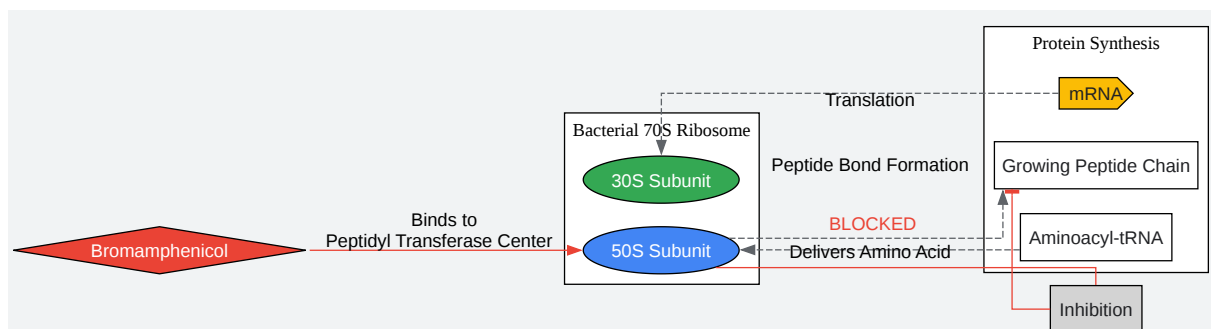
This technical guide provides a comprehensive overview of the antibacterial spectrum of **Bromamphenicol**. As a derivative of Chloramphenicol, **Bromamphenicol**'s activity is largely inferred from the extensive data available for its parent compound.[1] This document details the mechanism of action, summarizes in vitro susceptibility data against a range of clinically relevant bacteria, and provides standardized experimental protocols for determining antibacterial activity. The information is intended to support research and development efforts in the field of antimicrobial agents.

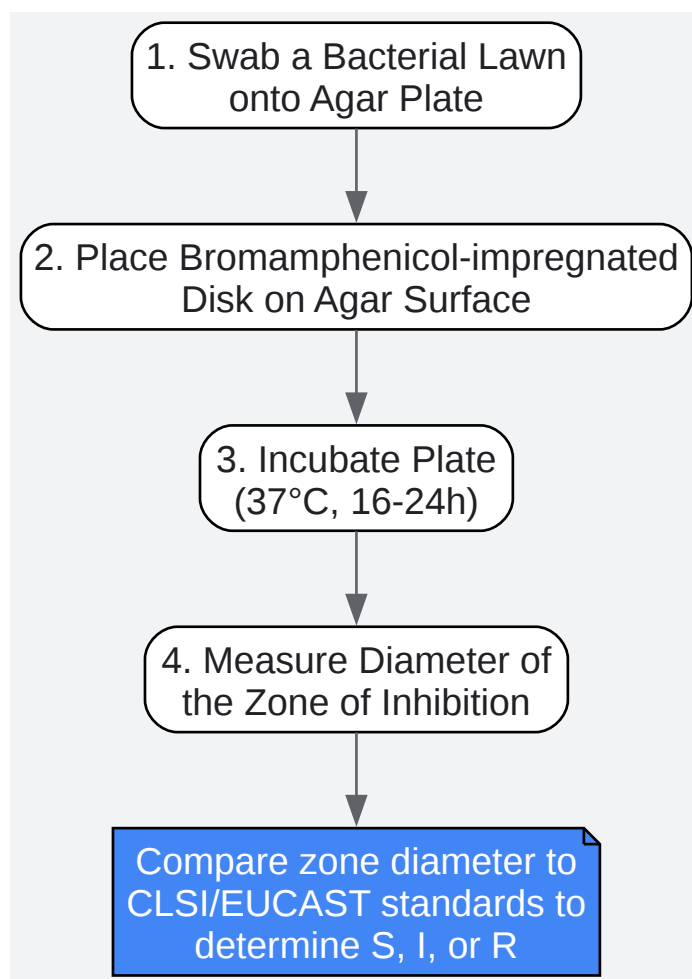
Introduction

Bromamphenicol is a synthetic antibiotic and a derivative of Chloramphenicol, a well-established broad-spectrum antimicrobial agent.[1] Like its parent compound, **Bromamphenicol** is anticipated to be effective against a wide variety of Gram-positive and Gram-negative bacteria.[2][3][4][5] Its primary therapeutic value, similar to Chloramphenicol, lies in treating serious infections where other antibiotics may be ineffective.[6] Due to the limited availability of direct research on **Bromamphenicol**, this guide leverages the comprehensive body of knowledge on Chloramphenicol to delineate its expected antibacterial profile and the methodologies for its evaluation.

Mechanism of Action

Bromamphenicol functions by inhibiting bacterial protein synthesis.[1] The molecule is lipid-soluble, allowing it to diffuse across the bacterial cell membrane.[6] Once inside the cytoplasm, it reversibly binds to the 50S subunit of the bacterial 70S ribosome.[1][6][7] Specifically, it attaches to the A2451 and A2452 residues in the 23S rRNA component, interfering with the peptidyl transferase enzyme.[2][8] This action blocks the crucial step of peptide bond formation, thereby halting the elongation of the polypeptide chain and arresting protein production.[2][6][8] This inhibition of protein synthesis is primarily bacteriostatic, meaning it stops bacterial growth, but can be bactericidal at high concentrations against highly susceptible organisms like *Haemophilus influenzae*, *Streptococcus pneumoniae*, and *Neisseria meningitidis*. [6][7][9]





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